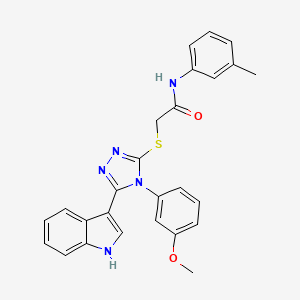

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Description

This compound is a 1,2,4-triazole derivative featuring a thioether-linked acetamide group, substituted with a 1H-indol-3-yl moiety at position 5, a 3-methoxyphenyl group at position 4, and an m-tolyl (3-methylphenyl) group on the acetamide nitrogen. The indole and triazole moieties are pharmacologically significant, often associated with anticancer, antimicrobial, and anti-inflammatory activities . The 3-methoxy group on the phenyl ring may enhance electronic effects and binding affinity, while the m-tolyl substituent contributes to lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O2S/c1-17-7-5-8-18(13-17)28-24(32)16-34-26-30-29-25(22-15-27-23-12-4-3-11-21(22)23)31(26)19-9-6-10-20(14-19)33-2/h3-15,27H,16H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEBGEASOPGCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling through a thiolation reaction. The final step involves the acetamide formation under controlled conditions, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the triazole ring, potentially yielding reduced triazole derivatives.

Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the methoxyphenyl and indole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced triazole compounds, and substituted phenyl or indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to interact with specific molecular targets involved in cell proliferation and apoptosis. The compound’s mechanism of action likely involves modulation of signaling pathways through binding to enzymes or receptors associated with cancer progression .

Anti-inflammatory Effects

In silico docking studies suggest that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This property indicates its potential for developing anti-inflammatory therapies .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The unique structural features of this compound may provide it with efficacy against various bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment .

Case Studies

- Anticancer Study : A recent study evaluated the compound's cytotoxic effects against multiple cancer cell lines (e.g., HCT-116 and MCF-7). Results indicated significant growth inhibition rates, suggesting its potential as an anticancer agent .

- Anti-inflammatory Research : Computational modeling has been employed to predict the interaction of this compound with inflammatory mediators. The findings support its development as a therapeutic agent targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The indole and triazole moieties are known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, contributing to the compound’s observed biological effects.

Comparison with Similar Compounds

Triazole-Based Analogues

- 4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol Derivatives (): These compounds share the triazole-thiol scaffold but replace the indole with a 3,4,5-trimethoxyphenyl group.

- N-(3-Chloro-4-Methoxyphenyl)-2-[(5-Methyl-4-Phenyl-4H-1,2,4-Triazol-3-yl)Thio]Acetamide (): Features a chloro-methoxyphenyl substituent instead of indole.

Oxadiazole and Thiadiazole Analogues

- 2-[(5-((1H-Indol-3-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio]-N-(Thiazol/Benzothiazol-2-yl)Acetamides ():

Replaces the triazole core with oxadiazole. Oxadiazoles exhibit lower aromatic stability than triazoles, which may reduce metabolic resistance but alter binding kinetics . - 5-(((5-Amino-1,3,4-Thiadiazole-2-yl)Thio)Methyl)-4-Phenyl-1,2,4-Triazole (): Hybridizes triazole with thiadiazole.

Substituent Variations

- N-(m-Tolyl)-2-((4-(m-Tolyl)-5-((p-Tolylthio)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide ():

Contains dual tolyl groups (m- and p-positions) on the triazole and acetamide. The increased aromatic bulk may enhance hydrophobic interactions but reduce solubility compared to the target’s methoxyphenyl-indole system . - 2-[(5-Benzyl-4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-(3-Nitrophenyl)Acetamide (): Substitutes indole with benzyl and nitro groups.

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. As a derivative of triazole, it combines various functional groups that may enhance its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

The compound is characterized by the following structural features:

- Molecular Formula: C₂₃H₂₀N₆O₂S

- Molecular Weight: 524.64 g/mol

- CAS Number: 852145-43-8

The presence of indole and triazole rings contributes significantly to its biological interactions. The compound's unique structure allows for various chemical reactions, enhancing its potential as a therapeutic agent.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The indole and triazole moieties are crucial for binding to these targets, while the piperazine ring enhances solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

These findings suggest that the compound may also possess similar anticancer activity .

Antimicrobial Activity

Compounds containing the triazole structure have demonstrated a range of biological activities, including antimicrobial effects. For example, triazole derivatives have been tested against pathogens like MRSA, showing higher potency compared to standard antibiotics . Further studies are needed to determine the specific antimicrobial efficacy of this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds for their biological activities:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity using MTT assays. Compounds showed varying degrees of inhibition against different cancer cell lines .

- Molecular Docking Studies : Molecular docking studies indicated that certain derivatives exhibited strong binding affinities to target enzymes, suggesting potential as therapeutic agents .

- Inhibition of Enzymes : Research has shown that some triazole derivatives can inhibit enzymes such as EGFR and Src with IC50 values in the low micromolar range, indicating their potential in cancer therapy .

Q & A

Q. Structural confirmation employs :

Q. Table 1: Representative Synthetic Conditions

Advanced: How can molecular docking and PASS predict the biological activity of this compound?

Answer:

- PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial and anticancer potential by comparing structural motifs to known bioactive compounds. For example, the indole-triazole scaffold shows ~70% probability for kinase inhibition .

- Molecular docking : AutoDock Vina or similar tools assess binding affinity (ΔG ≤ -8 kcal/mol) to targets like EGFR or tubulin. The methoxyphenyl group enhances hydrophobic interactions in kinase active sites .

Q. Key Findings :

- Substitution at the triazole 3-position (e.g., thioether linkage) improves target selectivity .

- Methoxy groups on phenyl rings increase solubility and reduce toxicity (logP < 3.5 predicted) .

Basic: Which structural features dictate the compound’s physicochemical and pharmacological properties?

Answer:

- Triazole-thioether core : Enhances metabolic stability (t₁/₂ > 6 hours in vitro) and chelates metal ions (e.g., Fe³+), relevant for enzyme inhibition .

- Indole moiety : Facilitates π-π stacking with aromatic residues in protein binding pockets (e.g., COX-2) .

- Methoxy groups : Improve solubility (cLogP ~2.8) and reduce CYP450-mediated oxidation .

Q. Table 2: Structure-Property Relationships

| Feature | Impact | Example Data | Reference |

|---|---|---|---|

| Indole NH | Hydrogen bonding with Asp93 (EGFR) | ΔG = -9.2 kcal/mol | |

| 3-Methoxyphenyl | Reduces hERG inhibition (IC50 > 10 µM) | Toxicity assay |

Advanced: How are contradictions in biological activity data resolved across studies?

Answer:

Contradictions (e.g., variable IC50 values in kinase assays) arise from:

Q. Methodological Solutions :

- Standardize protocols (e.g., IC50 determination at 10 µM ATP) .

- Use isogenic cell lines to control for genetic variability .

Basic: What in vitro/in vivo models are recommended for pharmacological evaluation?

Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 IC50 via Fluorometric Intracellular Activity Kit) .

- Antiproliferative activity : MTT assay in HeLa or MCF-7 cells (72-hour exposure, GI50 ≤ 10 µM) .

- In vivo anti-exudative activity : Carrageenan-induced rat paw edema model (30–50% reduction at 50 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.